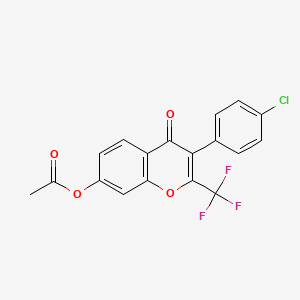
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile, also known as 4-Phenyl-3-hydroxymethylmorpholine-3-carbonitrile, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile is not fully understood. However, it has been suggested that its antitumor activity is due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been suggested that its anti-inflammatory activity is due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. Additionally, it has been shown to exhibit low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile in lab experiments include its potential as a selective anticancer agent, its ability to induce apoptosis in cancer cells, and its low toxicity in normal cells. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research of (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other anticancer agents. Additionally, further studies are needed to fully understand its potential as an anti-inflammatory agent and its potential use in other therapeutic applications.
Synthesemethoden
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-phenylmorpholine with paraformaldehyde in the presence of an acid catalyst to produce 4-phenyl-3-hydroxymethylmorpholine. The second step involves the reaction of 4-phenyl-3-hydroxymethylmorpholine with cyanogen bromide in the presence of a base to produce (3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile has been studied for its potential therapeutic applications in various scientific fields. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
(3S)-3-(hydroxymethyl)-4-phenylmorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-12(9-15)10-16-7-6-14(12)11-4-2-1-3-5-11/h1-5,15H,6-7,9-10H2/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJONKALREDJU-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C2=CC=CC=C2)(CO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@](N1C2=CC=CC=C2)(CO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(Hydroxymethyl)-4-phenylmorpholine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2384979.png)
![(3,4-Difluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2384980.png)
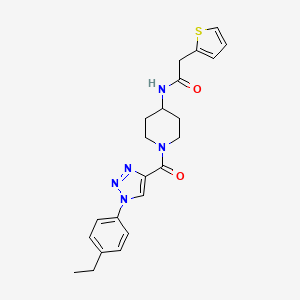
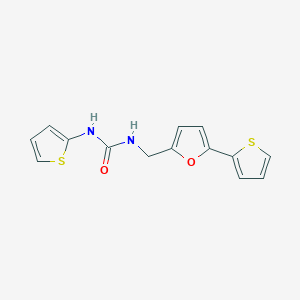
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2384984.png)
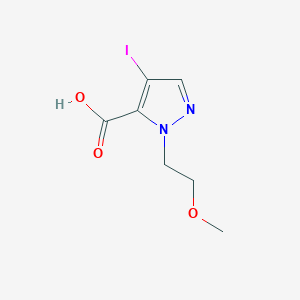
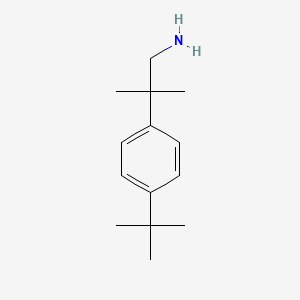
![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2384988.png)
![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)
![N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2384994.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2384995.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384996.png)

